6'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
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Overview
Description
“6’-Fluoro-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one” is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of fluorine and methyl groups in the structure may impart specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6’-Fluoro-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the spiro linkage through cyclization of appropriate precursors.
Fluorination: Introduction of the fluorine atom using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methylation: Addition of the methyl group using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to achieve high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various fluorinated, methylated, or spiro derivatives.
Scientific Research Applications
“6’-Fluoro-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one” may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “6’-Fluoro-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one” would depend on its specific interactions with molecular targets. These may include:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Influence on biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the fluorine and methyl groups.
6’-Fluoro-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Similar structure but without the methyl group.
1’-Methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Similar structure but without the fluorine atom.
Uniqueness
The presence of both fluorine and methyl groups in “6’-Fluoro-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one” may impart unique chemical reactivity and biological activity compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C13H16FN3O |
---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
6-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C13H16FN3O/c1-17-11-3-2-9(14)8-10(11)12(18)16-13(17)4-6-15-7-5-13/h2-3,8,15H,4-7H2,1H3,(H,16,18) |
InChI Key |
XXHBRIYCIJOLMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=O)NC13CCNCC3 |
Origin of Product |
United States |
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